molecular formula C10H7NaO4S B13810608 Sodium 1-hydroxynaphthalene-2-sulphonate CAS No. 832-50-8

Sodium 1-hydroxynaphthalene-2-sulphonate

Cat. No.: B13810608
CAS No.: 832-50-8
M. Wt: 246.22 g/mol
InChI Key: IBPXWLCCASAXJE-UHFFFAOYSA-M
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Description

Sodium 1-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C10H7NaO4S. It is a sodium salt derivative of 1-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 1-naphthol. The process begins with the sulfonation of 1-naphthol using sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and filtration processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent naphthol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products: The major products formed from these reactions include various naphthoquinones, reduced naphthols, and substituted naphthalene derivatives .

Scientific Research Applications

Sodium 1-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances its solubility in water, making it effective in aqueous environments. It can interact with proteins and other biomolecules through hydrogen bonding and ionic interactions, influencing their structure and function .

Comparison with Similar Compounds

  • Sodium 2-hydroxynaphthalene-1-sulphonate
  • Sodium 5-hydroxynaphthalene-1-sulphonate
  • Sodium 6-hydroxynaphthalene-2-sulphonate

Comparison: Sodium 1-hydroxynaphthalene-2-sulphonate is unique due to the position of the hydroxyl and sulfonate groups on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and solubility properties compared to its isomers. For instance, the position of the functional groups can influence the compound’s ability to participate in specific chemical reactions and its interaction with biological molecules .

Properties

CAS No.

832-50-8

Molecular Formula

C10H7NaO4S

Molecular Weight

246.22 g/mol

IUPAC Name

sodium;1-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1

InChI Key

IBPXWLCCASAXJE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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